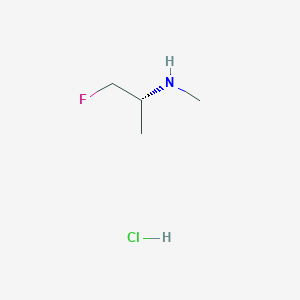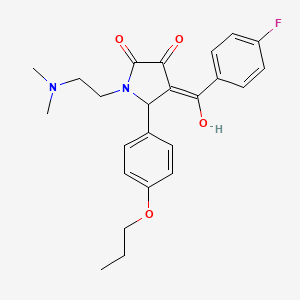![molecular formula C9H6F3IO B2446851 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone CAS No. 1393557-53-3](/img/structure/B2446851.png)
1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C9H6F3IO . It is a halogenated hydrocarbon .
Molecular Structure Analysis
The molecular structure of “1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone” consists of an ethanone group attached to a phenyl ring, which is further substituted with an iodo group and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives :
- A study by Liu et al. (2010) focused on synthesizing novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, highlighting the compound's role in the formation of new chemical entities with potential applications in material science and pharmaceutical research (Liu et al., 2010).
Electrophilic Trifluoromethylthiolation Reagent :
- Huang et al. (2016) demonstrated the utility of a related compound, 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one, as an electrophilic trifluoromethylthiolation reagent, which is crucial for synthesizing trifluoromethylthio compounds used in various chemical syntheses (Huang et al., 2016).
Microbial and Homogenous Asymmetric Catalysis :
- Research by Gelo-Pujic et al. (2006) explored the enantioselective reduction of a similar compound, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, using both microbial and homogenous asymmetric catalysis. This study contributes to the understanding of asymmetric synthesis in pharmaceutical applications (Gelo-Pujic et al., 2006).
Corrosion Inhibition Studies :
- A study conducted by Jawad et al. (2020) synthesized and characterized 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a corrosion inhibitor for mild steel in corrosive environments. This highlights the compound's potential applications in industrial corrosion prevention (Jawad et al., 2020).
Antimicrobial Activity :
- The synthesis and biological evaluation of some novel triazolopyrimidines derived from a similar compound were investigated by Vora and Vyas (2019), demonstrating potential antimicrobial applications (Vora & Vyas, 2019).
Photoremovable Protecting Group for Carboxylic Acids :
- Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group for carboxylic acids, a significant contribution to the field of photochemistry (Atemnkeng et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
It is known that the compound can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its molecular targets, leading to changes in cellular processes .
Biochemical Pathways
Given its chemical structure and reactivity, it may be involved in pathways related to oxidative stress and cellular metabolism .
Pharmacokinetics
The pharmacokinetic properties of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. Its bioavailability, half-life, and clearance rate are yet to be determined .
Result of Action
Its chemical reactivity suggests that it could potentially induce changes in cellular redox status, alter protein function, and disrupt cellular homeostasis .
Action Environment
The action, efficacy, and stability of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by pH, temperature, and the presence of other reactive species . Furthermore, its efficacy could potentially be influenced by the cellular environment, including the presence of specific enzymes, co-factors, and other biomolecules .
Propiedades
IUPAC Name |
1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c1-5(14)6-2-7(9(10,11)12)4-8(13)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZYBONPCLMAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)

![4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2446772.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride](/img/structure/B2446776.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)


![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)
![(1-Methylsulfonylpiperidin-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2446786.png)

![6,7-dimethyl-3-(2-(3-(methylsulfonyl)pyrrolidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2446789.png)
![Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2446790.png)